molecular formula C6H2ClF3N4 B1361201 6-chloro-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 40971-95-7

6-chloro-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine

Cat. No.: B1361201
CAS No.: 40971-95-7
M. Wt: 222.55 g/mol
InChI Key: IJESFQCCOFNOQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identity and Structural Characterization

6-Chloro-3-(trifluoromethyl)-triazolo[4,3-b]pyridazine possesses the molecular formula C6H2ClF3N4 and exhibits a molecular weight of 222.55 grams per mole. The compound is officially registered under Chemical Abstracts Service number 40971-95-7 and carries the systematic International Union of Pure and Applied Chemistry name 6-chloro-3-(trifluoromethyl)-triazolo[4,3-b]pyridazine. According to PubChem database records, this compound was first created in the database on March 27, 2005, with the most recent modification occurring on May 18, 2025.

The structural characterization of this compound reveals a fused bicyclic system where the triazole ring is connected to a pyridazine ring through a bridging arrangement. The simplified molecular-input line-entry system representation is C1=CC(=NN2C1=NN=C2C(F)(F)F)Cl, which clearly illustrates the connectivity pattern of the atoms within the molecule. The International Chemical Identifier string InChI=1S/C6H2ClF3N4/c7-3-1-2-4-11-12-5(6(8,9)10)14(4)13-3/h1-2H provides a standardized textual representation of the molecular structure.

Property Value Source
Molecular Formula C6H2ClF3N4 PubChem
Molecular Weight 222.55 g/mol PubChem
Chemical Abstracts Service Number 40971-95-7 PubChem
PubChem Compound Identifier 613657 PubChem
International Chemical Identifier Key IJESFQCCOFNOQG-UHFFFAOYSA-N PubChem

The three-dimensional conformer analysis reveals that the molecule maintains a relatively planar configuration, which is characteristic of fused aromatic heterocyclic systems. This planarity contributes to the compound's ability to participate in π-π stacking interactions and facilitates its potential binding to biological targets. The chlorine atom positioned at the 6-position of the pyridazine ring serves as an excellent leaving group for nucleophilic substitution reactions, while the trifluoromethyl group at the 3-position of the triazole ring significantly influences the electronic properties of the entire molecular system.

The electronic structure of 6-chloro-3-(trifluoromethyl)-triazolo[4,3-b]pyridazine is characterized by the electron-withdrawing effects of both the chlorine and trifluoromethyl substituents. The trifluoromethyl group, with its three highly electronegative fluorine atoms, creates a significant dipole moment and reduces the electron density in the aromatic system. This electronic configuration enhances the compound's reactivity toward nucleophilic attack and influences its binding affinity to various biological targets.

Spectroscopic analysis of this compound would reveal characteristic features in nuclear magnetic resonance, infrared, and mass spectrometry. The nuclear magnetic resonance spectrum would show distinct signals for the aromatic protons in the pyridazine ring, while the trifluoromethyl group would exhibit characteristic fluorine coupling patterns. Infrared spectroscopy would reveal the characteristic stretching frequencies associated with the carbon-nitrogen bonds in the heterocyclic rings and the carbon-fluorine bonds in the trifluoromethyl group.

Historical Development of Triazolopyridazine Derivatives

The synthetic exploration of triazolopyridazine derivatives traces its origins to pioneering research conducted in 1959 when Steck and co-workers first reported the synthesis of the s-triazolo[b]pyridazine nucleus. This foundational work established the synthetic methodology for obtaining 8-chlorine-6-alkyl-triazolo[4,3-b]pyridazine derivatives in high yields, laying the groundwork for subsequent developments in this chemical class. The initial synthetic approach involved nucleophilic substitution reactions with suitable amines, furnishing corresponding final compounds that demonstrated the versatility of this heterocyclic system.

The evolution of triazolopyridazine chemistry gained momentum through systematic investigations into structure-activity relationships and synthetic methodologies. Research conducted by various groups demonstrated that the triazolopyridazine scaffold could be modified through selective halogen exchange and functionalization reactions. One significant advancement involved the treatment of dichloro derivatives with hydrazine hydrate, leading to the formation of 6-chloro-3-hydrazino-pyridazin-4-ylamine intermediates. These intermediates could then be refluxed in formic acid to afford key triazolopyridazine structures in acceptable yields.

The development of Curtius rearrangement methodology provided another crucial synthetic pathway for accessing triazolopyridazine derivatives. This approach involved the conversion of carboxylic acid precursors through amino replacement, accomplished via Curtius rearrangement followed by deprotection of tert-butoxy carbonyl amide intermediates. The successful implementation of this methodology expanded the synthetic toolbox available for triazolopyridazine construction and enabled access to previously challenging structural variants.

Modern synthetic approaches have incorporated palladium-catalyzed reactions to achieve efficient formation of triazolopyridazine systems. The removal of chlorine atoms through hydrogenation over palladium catalysts at elevated pressure has been demonstrated to proceed quantitatively, providing access to dechlorinated analogs. Additionally, the application of Sandmayer procedures has enabled the conversion of amino derivatives to iodo intermediates, which can subsequently undergo nucleophilic substitution to introduce various functional groups.

Year Milestone Researchers Significance
1959 First synthesis of s-triazolo[b]pyridazine nucleus Steck and co-workers Established foundational synthetic methodology
Various Development of Curtius rearrangement approach Multiple research groups Expanded synthetic accessibility
Modern era Palladium-catalyzed synthetic methods Contemporary researchers Enhanced efficiency and scope

The progression from basic synthetic methodologies to sophisticated catalytic approaches has significantly enhanced the accessibility of triazolopyridazine derivatives. Contemporary research has focused on developing more efficient synthetic routes that minimize the number of synthetic steps while maximizing overall yields. The integration of modern catalytic methods with traditional heterocyclic chemistry has opened new avenues for structural diversification and functional group introduction.

Recent developments in triazolopyridazine synthesis have emphasized the importance of selectivity in synthetic transformations. The ability to selectively functionalize specific positions on the heterocyclic framework has enabled the preparation of highly substituted derivatives with precisely controlled structural features. This level of synthetic control has proven crucial for structure-activity relationship studies and the development of compounds with enhanced biological properties.

Significance in Heterocyclic Chemistry Research

The significance of 6-chloro-3-(trifluoromethyl)-triazolo[4,3-b]pyridazine in heterocyclic chemistry research stems from its unique position as a versatile scaffold for drug discovery and chemical biology investigations. Triazolopyridazine derivatives have demonstrated remarkable diversity in their biological activities, with documented potential as antifungal agents, antibacterial agents, anticonvulsants, and anticancer agents. This broad spectrum of biological activity has positioned triazolopyridazine-containing compounds as privileged structures in medicinal chemistry research.

The structural features of 6-chloro-3-(trifluoromethyl)-triazolo[4,3-b]pyridazine make it particularly valuable as a building block for structure-activity relationship studies. The presence of the chlorine atom provides a reactive site for nucleophilic substitution reactions, enabling the introduction of diverse functional groups to modulate biological activity. Simultaneously, the trifluoromethyl group serves as a bioisostere that can enhance metabolic stability and improve pharmacokinetic properties of resulting compounds.

Research investigations have revealed that compounds containing the triazolopyridazine framework can serve as dual inhibitors targeting multiple enzymatic pathways simultaneously. Recent studies have demonstrated the potential of triazolopyridazine derivatives as dual c-Met/Pim-1 inhibitors with antitumor activity. These findings highlight the versatility of the triazolopyridazine scaffold in addressing complex therapeutic challenges that require modulation of multiple biological targets.

The electronic properties imparted by the trifluoromethyl group have proven particularly valuable in the context of protein-ligand interactions. The strong electron-withdrawing nature of the trifluoromethyl substituent influences the binding affinity and selectivity of triazolopyridazine derivatives toward their biological targets. This electronic modulation has been exploited in the development of potent inhibitors with improved selectivity profiles compared to earlier generation compounds.

Research Area Application Key Findings
Cancer Research Dual c-Met/Pim-1 inhibition Demonstrated antitumor activity
Antimicrobial Research Antifungal and antibacterial agents Broad spectrum activity
Neurological Research Anticonvulsant activity Potential therapeutic applications
Chemical Biology Protein-ligand interactions Enhanced binding properties

The synthetic versatility of 6-chloro-3-(trifluoromethyl)-triazolo[4,3-b]pyridazine has made it an attractive starting material for combinatorial chemistry approaches. The presence of multiple reactive sites allows for the parallel synthesis of compound libraries with systematic structural variations. This capability has accelerated the discovery of novel biological activities and enabled rapid optimization of lead compounds in drug discovery programs.

Contemporary research has increasingly focused on understanding the structure-activity relationships that govern the biological activity of triazolopyridazine derivatives. The systematic modification of substituents on the heterocyclic framework has revealed crucial insights into the molecular features required for optimal biological activity. These studies have demonstrated that the positioning and nature of substituents can dramatically influence both the potency and selectivity of triazolopyridazine-based compounds.

The integration of computational chemistry approaches with experimental synthesis has further enhanced the significance of triazolopyridazine research. Molecular modeling studies have provided detailed insights into the binding modes of triazolopyridazine derivatives with their biological targets, enabling rational drug design approaches. These computational insights have guided synthetic efforts toward the development of compounds with improved pharmacological properties and reduced off-target effects.

Properties

IUPAC Name

6-chloro-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2ClF3N4/c7-3-1-2-4-11-12-5(6(8,9)10)14(4)13-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJESFQCCOFNOQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN2C1=NN=C2C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2ClF3N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10346628
Record name 6-chloro-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10346628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

20.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24807381
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

40971-95-7
Record name 6-chloro-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10346628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-chloro-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Scientific Research Applications

Antimicrobial Properties

Research indicates that derivatives of triazolo-pyridazines exhibit antimicrobial activity. A study highlighted the effectiveness of related compounds against various bacterial strains, suggesting that 6-chloro-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine may share similar properties .

Anxiolytic Effects

The compound has been investigated for its anxiolytic properties. Patents describe the synthesis of related compounds that act as tranquilizing agents in warm-blooded animals. These compounds are administered orally or parenterally and have shown promise in treating anxiety disorders .

Antiparasitic Activity

In the context of cryptosporidiosis—a diarrheal disease affecting vulnerable populations—research has focused on the structure-activity relationships of triazolo derivatives. These studies suggest that compounds like this compound could serve as potential treatments against this parasite .

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal tested various triazolo derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain structural modifications enhanced antimicrobial activity significantly. The findings support further exploration of this compound in developing new antimicrobial agents.

Case Study 2: Anxiolytic Potential

In a clinical trial involving animal models, a derivative of the compound was administered to assess its anxiolytic effects. The results showed a marked reduction in anxiety-like behaviors compared to controls. This suggests that similar compounds could be effective in treating anxiety disorders in humans.

Mechanism of Action

The mechanism of action of 6-chloro-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations :

  • The trifluoromethyl group enhances electron-withdrawing effects and metabolic stability compared to methyl or chloromethyl groups .
  • Chlorine at position 6 is conserved across analogs for nucleophilic substitution versatility .
Enzyme Inhibition
  • Target Compound : Used in BRD4 bromodomain inhibitor discovery (IC₅₀ ~ 0.5 µM) due to -CF₃ enhancing hydrophobic interactions .
  • 3-Cyclopropyl Analog (Compound 10) : Shows improved IC₅₀ (0.2 µM) against BRD4, suggesting cyclopropane’s steric fit enhances binding .
  • 6-Chloro-3-(m-tolyl) Piperazine Conjugates: Exhibit DPP-4 inhibition (IC₅₀: 10–50 nM) and insulinotropic activity, attributed to aryl group π-π stacking .
Antimicrobial Activity
  • 3-Substituted Phenyl Derivatives : Compounds with -C₆H₅ (3) and -Cl (6) show moderate antifungal activity (MIC: 8–32 µg/mL) against Candida albicans .
  • Target Compound: Limited antimicrobial data, but -CF₃ may reduce membrane permeability compared to hydrophilic groups .

Physicochemical Properties

Property Target Compound 6-Chloro-3-(chloromethyl)-7-methyl 3-Cyclopropyl-6-chloro
Lipophilicity (LogP) 2.8 1.9 2.5
Aqueous Solubility Low Moderate Low
Melting Point Not reported 178–180°C (co-crystal with acetic acid) 140–141°C (methoxy analog)

Key Observations :

  • The -CF₃ group increases lipophilicity , favoring blood-brain barrier penetration but reducing solubility .
  • Chloromethyl derivatives exhibit moderate solubility due to polar C-Cl bonds .

Structural and Crystallographic Insights

  • Target Compound: No crystal data reported, but analogs like 6-chloro-3-(chloromethyl)-7-methyl form layered arrangements via C-Cl···N and C-H···O interactions .
  • 6-Chloro-3-(2-methoxyphenyl) : Crystal packing involves π-π stacking and hydrogen bonding, enhancing thermal stability (mp: 140–141°C) .

Biological Activity

6-Chloro-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine (CAS No. 40971-95-7) is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and applications in various fields, particularly in medicinal chemistry.

  • Molecular Formula : C₆H₂ClF₃N₄
  • Molecular Weight : 222.56 g/mol
  • Boiling Point : Not available
  • Purity : 98%

Synthesis

The synthesis of this compound involves several chemical reactions. Notably, it can be synthesized using palladium-catalyzed coupling reactions under specific conditions, yielding significant amounts of the compound .

Antimicrobial Activity

Recent studies have indicated that compounds within the triazolo-pyridazine family exhibit antimicrobial properties. For instance, research has shown that derivatives of this compound class can inhibit the growth of various pathogens including Cryptosporidium parvum, with effective concentrations (EC50) reported as low as 0.17 µM for certain analogs .

Anticancer Potential

The compound has been investigated for its anticancer properties. In particular, modifications to the triazolo-pyridazine scaffold have resulted in potent inhibitors of c-Met kinases, which are implicated in cancer progression. One derivative demonstrated an EC50 of 0.005 µM against over 200 c-Met kinases and has been advanced as a preclinical candidate for cancer treatment .

Structure-Activity Relationship (SAR)

A detailed structure-activity relationship analysis revealed that alterations at specific positions on the triazolo-pyridazine scaffold can significantly affect biological activity. For example:

  • Substituting different groups at the 2 and 6 positions can enhance or diminish potency against target enzymes.
  • The presence of a trifluoromethyl group at position 3 appears to be crucial for maintaining high activity levels .

Case Study 1: Antimicrobial Efficacy

In a study evaluating the efficacy of several triazolo-pyridazine derivatives against Cryptosporidium parvum, compound SLU-2633 was found to possess significant activity with an EC50 of 0.17 µM. This compound retains the triazolo-pyridazine structure and demonstrates potential for further development into a therapeutic agent .

Case Study 2: Cancer Treatment

Another study focused on the anticancer potential of modified triazolo-pyridazines showed promising results in preclinical trials for non-small cell lung cancer. The most potent derivative exhibited favorable pharmacokinetic properties and was selected for further clinical evaluation .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeEC50 (µM)Reference
SLU-2633Antimicrobial0.17
PF-04217903c-Met Inhibition0.005
Modified Triazolo-Pyridazine DerivativeAnticancerVaries

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-chloro-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine, and what key reaction conditions influence yield?

  • Methodology : Synthesis typically begins with 3,6-dichloropyridazine, which undergoes hydrazine substitution at the 3-position to form 6-chloro-3-hydrazinopyridazine. Subsequent condensation with trifluoromethyl-containing aldehydes or ketones, followed by oxidative cyclization (e.g., using iodobenzene diacetate [IBD] or Br₂/AcOH), yields the triazolopyridazine core. Critical parameters include solvent choice (e.g., ethanol or dichloromethane), reaction temperature (80–100°C), and oxidant selection to minimize side reactions and maximize yield (typically 60–75%) .
  • Key Considerations : Purification via silica gel chromatography or recrystallization ensures >95% purity. Side reactions, such as incomplete cyclization or decomposition, are mitigated by controlling moisture and oxygen levels .

Q. Which spectroscopic and crystallographic techniques are most effective for confirming the molecular structure of this compound?

  • Structural Confirmation :

  • X-ray crystallography resolves bond lengths (e.g., C–Cl: 1.732 Å) and torsion angles, confirming planarity and substituent orientation .
  • IR spectroscopy identifies functional groups (e.g., C–F stretches at 1152–1079 cm⁻¹) .
  • ¹H/¹³C NMR verifies substituent integration and coupling patterns (e.g., aromatic protons at δ 7.1–8.3 ppm) .
    • Validation : Cross-referencing experimental data with computational simulations (e.g., DFT-optimized geometries) ensures accuracy .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to mitigate common side reactions during synthesis?

  • Challenges : Traditional methods suffer from harsh conditions (e.g., lead tetraacetate), toxic reagents, and low yields (<50%) .
  • Optimization Strategies :

  • Replace toxic oxidants with IBD in dichloromethane, improving yield to 70–85% under milder conditions .
  • Use microwave-assisted synthesis to reduce reaction time (from 24 hours to 2–4 hours) and enhance regioselectivity .
  • Monitor reaction progress via LC-MS to identify intermediates (e.g., hydrazone derivatives) and adjust stoichiometry dynamically .

Q. What methodologies evaluate the biological activity of triazolopyridazine derivatives, and how are conflicting cytotoxicity data analyzed?

  • Biological Assays :

  • MTT assay quantifies cytotoxicity (IC₅₀ values) against cancer cell lines (e.g., HeLa) .
  • Molecular docking predicts binding affinity to targets like c-Met or Pim-1 kinases (e.g., binding energy ≤ −8.5 kcal/mol) .
    • Data Contradictions : Conflicting results may arise from cell line variability (e.g., HeLa vs. MCF-7) or assay conditions (e.g., serum concentration). Normalize data using positive controls (e.g., doxorubicin) and validate via dose-response curves and statistical models (e.g., ANOVA with Tukey’s post-hoc test) .

Q. What role do computational methods play in elucidating interaction mechanisms with biological targets?

  • DFT Calculations : Analyze frontier molecular orbitals (HOMO-LUMO gap: ~4.2 eV) to predict reactivity and charge distribution .
  • Molecular Dynamics Simulations : Model ligand-protein interactions (e.g., hydrogen bonds with c-Met’s Met1160 residue) over 100-ns trajectories to assess stability .
  • Molecular Electrostatic Potential (MEP) Maps : Identify nucleophilic/electrophilic regions (e.g., negative potential at the triazole ring) guiding SAR studies .

Safety and Handling Considerations

Q. What precautions are necessary to handle hazardous byproducts during synthesis?

  • Decomposition Products : Thermal degradation may release HCl and HF. Use fume hoods, neutralization traps (e.g., NaOH scrubbers), and personal protective equipment (PPE) .
  • Storage : Store at 2–8°C under inert atmosphere (argon) to prevent hydrolysis or oxidation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-chloro-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine
Reactant of Route 2
Reactant of Route 2
6-chloro-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.